2-[(6-Chloro-4-pyrimidinyl)amino]-2-methyl-1-propanol
Description
Properties
IUPAC Name |
2-[(6-chloropyrimidin-4-yl)amino]-2-methylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3O/c1-8(2,4-13)12-7-3-6(9)10-5-11-7/h3,5,13H,4H2,1-2H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBULSXXBGPYADM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC1=CC(=NC=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Detailed Preparation Steps
Starting Materials
- 2-Methyl-4,6-dichloropyrimidine : A common precursor with reactive chlorine atoms at positions 4 and 6.
- Amino alcohols or amines : To introduce the amino group at position 4.
- Sodium hydride and ethylene glycol or related solvents : For deprotonation and nucleophilic substitution steps.
Stepwise Synthesis Approach
Step 1: Selective Amination at Pyrimidine C-4 Position
- The 4-chlorine atom on 2-methyl-4,6-dichloropyrimidine is selectively substituted by an amino group derived from an appropriate amine or amino alcohol.
- This reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.
- Potassium tert-butoxide or sodium hydride is used to generate the nucleophilic amine species in situ.
- The reaction proceeds to give the 4-amino-6-chloropyrimidine intermediate.
Step 2: Introduction of the 2-Methyl-1-propanol Side Chain
- The 6-chlorine atom is then substituted by the 2-methyl-1-propanol moiety or its equivalent.
- This is achieved by reacting the monochloro-pyrimidine intermediate with sodium in ethylene glycol or by deprotonating the alcohol with sodium hydride and then reacting with the chloropyrimidine.
- Elevated temperatures (90–100 °C) and extended reaction times (24–70 hours) are commonly employed to drive the substitution.
- This step yields the target compound 2-[(6-chloro-4-pyrimidinyl)amino]-2-methyl-1-propanol.
Step 3: Purification and Crystallization
- The crude product is purified by crystallization from methanol or other suitable solvents.
- The final compound is obtained as a white to beige powder with good yields.
Reaction Conditions and Optimization
| Step | Reactants | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| 1 | 2-methyl-4,6-dichloropyrimidine + amine | DMSO or THF | Room temp to 50 °C | 16-48 h | Use of potassium tert-butoxide or sodium hydride to generate nucleophile |
| 2 | Monochloro-pyrimidine + sodium in ethylene glycol or alkoxide | Ethylene glycol or THF | 90-100 °C | 24-70 h | Extended heating for complete substitution |
| 3 | Purification | Methanol or diethyl ether | Ambient | N/A | Crystallization and drying under vacuum |
Representative Experimental Data (Literature Examples)
| Parameter | Value/Condition | Yield | Purity |
|---|---|---|---|
| Amination reaction time | 16-48 hours | 85-90% | >95% (HPLC) |
| Alcohol substitution temperature | 90-100 °C | 80-88% | >98% (NMR, LC-MS) |
| Final product form | White to beige powder | N/A | N/A |
Key Research Findings and Advantages
- The selective substitution of the 4-chlorine atom before the 6-chlorine is critical for obtaining the desired intermediate without over-substitution.
- Use of sodium hydride and potassium tert-butoxide as bases effectively generates the nucleophiles needed for substitution.
- The synthetic route involving initial preparation of ethyl esters followed by hydrolysis to acids and subsequent amidation (as seen in related pyrimidine derivatives) is efficient, but for this compound, direct substitution methods are preferred for simplicity and industrial scalability.
- The described methods allow for relatively mild conditions, good yields, and ease of purification, making them suitable for scale-up in pharmaceutical manufacturing.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Pyrimidine Ring
The 6-chloro group on the pyrimidine ring undergoes substitution reactions with nucleophiles. For example:
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Ammonolysis : Reacts with amines (e.g., n-propylamine) in polar aprotic solvents like DMSO or DMF at elevated temperatures (70–100°C) to yield amino-substituted pyrimidines .
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Alkoxylation : Sodium hydride or potassium tert-butylate facilitates substitution with alcohols (e.g., ethylene glycol) to form ether derivatives .
Example Reaction:
Functionalization of the Amino-Alcohol Group
The 2-methyl-1-propanol moiety participates in:
-
Esterification : Reacts with acyl chlorides or anhydrides to form esters under basic conditions .
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Salt Formation : Neutralizes acids (e.g., HCl) to produce water-soluble ammonium salts .
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Coordination Chemistry : The hydroxyl and amino groups act as ligands for metal ions (e.g., Zn²⁺, Cu²⁺), forming stable complexes .
Reactivity Data and Comparative Analysis
Key reaction outcomes for analogous compounds are summarized below:
Stability and Degradation Pathways
-
Hydrolysis : The chloro-pyrimidine ring hydrolyzes in aqueous acidic or basic conditions to form 6-hydroxy derivatives .
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Oxidation : The secondary alcohol oxidizes to a ketone under strong oxidizing agents (e.g., KMnO₄) .
Biological Activity Correlations
While direct data for this compound is limited, structurally related pyrimidines exhibit endothelin receptor antagonism:
| Compound | ETₐ IC₅₀ (nM) | ETₐ IC₅₀ (nM) | Reference |
|---|---|---|---|
| Analog 8 | 2.2 | 216 | |
| Analog 17 | 0.5 | 391 |
Scientific Research Applications
Chemistry
2-[(6-Chloro-4-pyrimidinyl)amino]-2-methyl-1-propanol serves as a critical building block for synthesizing more complex pyrimidine derivatives. Its structure allows for various chemical modifications, which can lead to the development of new compounds with desired properties.
Reactions
The compound can undergo:
- Oxidation : Producing oxides.
- Reduction : Yielding reduced forms.
- Substitution Reactions : The chlorine atom in the pyrimidine ring can be replaced by various nucleophiles.
Biological Research
Research into the biological activities of this compound has revealed potential anti-inflammatory and antimicrobial properties.
Pharmaceutical Development
Ongoing studies are exploring the compound's potential as a therapeutic agent across various medical conditions. Its unique chemical properties make it a candidate for drug development aimed at addressing inflammation and infection.
Industrial Applications
In the industrial sector, this compound is utilized in the formulation of agrochemicals and pharmaceuticals, contributing to advancements in crop protection and medicinal chemistry.
Case Study 1: Anti-inflammatory Properties
A study investigating the anti-inflammatory effects of pyrimidine derivatives highlighted that compounds similar to this compound exhibited significant inhibition of COX enzymes, leading to decreased inflammation markers in vitro.
Case Study 2: Antimicrobial Activity
Research focused on antimicrobial screening found that this compound demonstrated notable activity against specific bacterial strains, suggesting its potential use in developing new antimicrobial agents.
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Chemistry | Building block for synthesizing pyrimidine derivatives | Versatile synthetic utility |
| Biological Research | Anti-inflammatory and antimicrobial properties | Inhibition of COX enzymes; significant antimicrobial activity |
| Pharmaceutical Development | Potential therapeutic agent for inflammatory diseases | Ongoing research into drug formulations |
| Industrial Applications | Used in agrochemicals and pharmaceuticals | Enhances product efficacy in crop protection |
Mechanism of Action
The mechanism of action of 2-[(6-Chloro-4-pyrimidinyl)amino]-2-methyl-1-propanol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory prostaglandins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues and Their Properties
The following compounds share the 6-chloropyrimidine moiety but differ in substituents, leading to variations in physicochemical and functional properties:
Solubility and Reactivity
- 1-[(6-Chloropyrimidin-4-yl)amino]propan-2-ol (CAS 1248283-41-1) has a secondary alcohol, which may enhance hydrogen-bonding capacity compared to the target’s tertiary alcohol .
Pharmacological Relevance
- Piperazine-containing analogues (e.g., 1220036-27-0 and 1017782-75-0) are more likely to exhibit CNS activity due to the piperazine moiety’s affinity for neurotransmitter receptors .
Biological Activity
2-[(6-Chloro-4-pyrimidinyl)amino]-2-methyl-1-propanol, a pyrimidine derivative, has garnered attention in scientific research due to its diverse biological activities. This compound is characterized by the presence of both amino and hydroxyl functional groups, which contribute to its unique chemical reactivity and potential therapeutic applications.
- IUPAC Name : 2-[(6-chloropyrimidin-4-yl)amino]-2-methylpropan-1-ol
- Molecular Formula : C₈H₁₂ClN₃O
- CAS Number : 1219963-83-3
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Notably, it may inhibit cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of pro-inflammatory prostaglandins, thereby exhibiting anti-inflammatory properties.
Biological Activities
Research indicates that this compound possesses several biological activities:
-
Antimicrobial Activity :
- Exhibits antibacterial effects against various strains, including Enterococcus faecalis with a minimum inhibitory concentration (MIC) of 16 µg/mL and a minimum bactericidal concentration (MBC) of 32 µg/mL .
- Potential antifungal properties have also been noted in related studies involving pyrimidine derivatives.
-
Anticancer Potential :
- Demonstrated cytotoxicity against cancer cell lines such as HeLa and AGS. For instance, one study reported an IC50 value of 53.02 µM against gastric adenocarcinoma cells .
- Structural modifications in related pyrimidine compounds have shown enhanced activity, suggesting that similar modifications could optimize the efficacy of this compound.
-
Anti-inflammatory Effects :
- The compound's ability to inhibit COX enzymes suggests potential applications in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of pyrimidine derivatives, including this compound:
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other pyrimidine derivatives:
Q & A
Q. What are the common synthetic routes for 2-[(6-Chloro-4-pyrimidinyl)amino]-2-methyl-1-propanol, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer: A key approach involves nucleophilic substitution between 6-chloro-4-aminopyrimidine and 2-methyl-1-propanol derivatives. Optimization includes controlling reaction temperature (40–60°C), using polar aprotic solvents (e.g., DMF or DMSO), and introducing catalytic bases like triethylamine to enhance reactivity. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity. Reductive amination or hydride-based reduction (e.g., NaBH) may also apply, as seen in structurally similar alcohol-amine syntheses .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key structural features should be prioritized?
- Methodological Answer:
- NMR (¹H/¹³C): Focus on the pyrimidinyl proton signals (δ 8.2–8.5 ppm) and the methyl groups in the propanol moiety (δ 1.2–1.5 ppm). Coupling patterns can confirm substitution positions .
- IR Spectroscopy: Identify N-H stretching (3200–3400 cm) and C-Cl bonds (600–800 cm).
- Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]) and fragmentation patterns to confirm the chloro-pyrimidine backbone .
Advanced Research Questions
Q. How do stereochemical variations in this compound influence its biological activity, and what methods are used to isolate enantiomers?
- Methodological Answer: Chiral centers in the propanol moiety can drastically alter binding affinity to biological targets (e.g., enzymes or receptors). Use chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) or capillary electrophoresis to resolve enantiomers. Activity comparisons via in vitro assays (e.g., IC measurements) against racemic mixtures can quantify stereochemical impacts. Computational docking studies (AutoDock Vina) may predict binding modes of enantiomers to targets like kinases or GPCRs .
Q. What strategies are recommended for resolving contradictions in pharmacological data across studies, such as inconsistent IC values or off-target effects?
- Methodological Answer:
- Assay Standardization: Validate cell lines (e.g., HEK293 vs. HeLa) and ensure consistent ATP concentrations in kinase assays.
- Metabolic Stability Tests: Use liver microsomes to assess compound degradation rates, which may explain variability in in vivo efficacy .
- Off-Target Screening: Employ proteome-wide affinity profiling (e.g., CETSA or thermal shift assays) to identify unintended interactions .
Q. What experimental approaches are used to assess the environmental fate and ecotoxicological effects of this compound?
- Methodological Answer:
- Biodegradation Studies: Aerobic/anaerobic microbial cultures quantify degradation half-lives. Monitor metabolites via LC-MS/MS .
- Aquatic Toxicity: Daphnia magna or zebrafish embryo assays (OECD guidelines) evaluate acute/chronic toxicity. Measure LC and teratogenic effects.
- Soil Adsorption: Batch equilibrium tests (OECD 106) determine K values to predict mobility in ecosystems .
Data Interpretation & Theoretical Frameworks
Q. How can computational modeling (e.g., QSAR, DFT) predict the reactivity or toxicity of derivatives of this compound?
- Methodological Answer:
- QSAR Models: Train models using descriptors like logP, molar refractivity, and HOMO/LUMO energies. Validate against experimental toxicity data (e.g., LD) .
- DFT Calculations: Optimize geometries at the B3LYP/6-31G* level to predict electrophilic sites prone to metabolic oxidation .
Q. What experimental designs are critical for studying the compound’s mechanism of action in complex biological systems?
- Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
